

Comparative Toxicological Profile of Diacylhydrazine Insecticides

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Compound of Interest

Compound Name: **Halofenozide**

Cat. No.: **B1672923**

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Diacylhydrazine insecticides represent a significant class of insect growth regulators that exhibit high selectivity and low vertebrate toxicity.^{[1][2]} These compounds, including prominent members such as tebufenozide, methoxyfenozide, and **halofenozide**, act as nonsteroidal ecdysone agonists.^[1] Their mode of action involves binding to the ecdysone receptor complex in target insects, which prematurely initiates the molting process, leading to lethal consequences, particularly in lepidopteran larvae.^{[1][3]} This targeted mechanism contributes to their favorable safety profile for many non-target organisms.^{[4][5]}

Comparative Efficacy and Toxicity

The insecticidal activity of diacylhydrazine derivatives has been evaluated against various lepidopteran pests. For instance, in studies on the beet armyworm (*Spodoptera exigua*), some novel diacylhydrazine compounds demonstrated higher insecticidal activity than the reference compound tebufenozide.^[1] Similarly, against the codling moth (*Cydia pomonella*), methoxyfenozide showed greater ovicidal activity than tebufenozide.^[6]

While generally considered safe for non-target species, the toxicity of diacylhydrazine insecticides can vary. Tebufenozide, for example, is classified as a reduced-risk insecticide and targets a narrow spectrum of lepidopteran insects.^[7] It is considered to have relatively low toxicity to honeybees and other beneficial insects.^[7] Methoxyfenozide is reported to be even less toxic, with the U.S. EPA waiving the maximum residue limit for this insecticide on crops and food.^[8] It is practically nontoxic to mammals, birds, and aquatic organisms.^[8] However, it is important to note that both tebufenozide and methoxyfenozide can be toxic to non-target caterpillars that consume treated foliage.^[8]

Below is a summary of the available toxicological data for key diacylhydrazine insecticides.

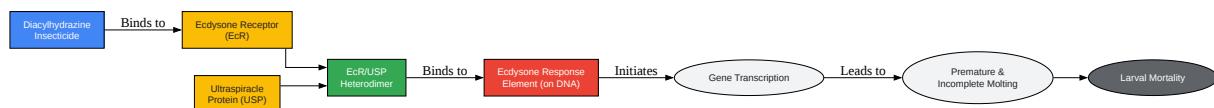
Insecticide	Target Pests (Examples)	Acute Oral LD50 (Rat)	Avian Acute Oral LD50 (Bobwhite Quail)	Aquatic Toxicity (Rainbow Trout, 96-hr LC50)	Honeybee Acute Contact LD50
Tebufenozide	Lepidopteran larvae (e.g., codling moth, gypsy moth, spruce budworm)	>5000 mg/kg	>2250 mg/kg	3.0 mg/L	>234 µg/bee
Methoxyfenozide	Lepidopteran larvae (e.g., codling moth, oriental fruit moth, armyworms)	>5000 mg/kg	>2250 mg/kg	>4.3 mg/L	>25 µg/bee
Halofenozide	Coleopteran and lepidopteran larvae	>2850 mg/kg	>1400 mg/kg	5.7 mg/L	>100 µg/bee

Note: The data presented above is a compilation from various sources and should be used for comparative purposes. Specific values may vary depending on the study and testing conditions.

Mechanism of Action: Ecdysone Receptor Agonism

Diacylhydrazine insecticides function by mimicking the insect molting hormone, 20-hydroxyecdysone (20E).^[9] They bind to the ecdysone receptor (EcR), a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP).^[3] This activated EcR/USP complex binds to ecdysone response elements (EcREs) on DNA, leading to the transcription of genes involved in the molting process.^[10] The high affinity and persistent

binding of diacylhydrazines to the EcR cause a premature and incomplete molt, ultimately resulting in the death of the insect larva.^[9] The selectivity of these insecticides is attributed to differences in the structure of the EcR ligand-binding pocket between target and non-target organisms.^[10]



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Caption: Simplified signaling pathway of diacylhydrazine insecticides. (Within 100 characters)

Experimental Protocols

The toxicological evaluation of diacylhydrazine insecticides involves a series of standardized assays to determine their effects on target and non-target organisms. The following are generalized methodologies for key experiments.

Acute Oral Toxicity in Mammals (e.g., Rat)

This test is designed to determine the short-term toxicity of a substance when ingested.

- **Test Animals:** Typically, young adult rats of a specific strain are used.
- **Procedure:**
 - Animals are fasted overnight before dosing.
 - The test substance (diacylhydrazine insecticide) is administered by gavage in a single dose.
 - A control group receives the vehicle (e.g., corn oil) only.
 - Animals are observed for signs of toxicity and mortality for at least 14 days.

- The LD50 (the dose that is lethal to 50% of the test population) is calculated.

Avian Acute Oral Toxicity

This protocol assesses the toxicity of a substance to birds after a single oral dose.

- Test Species: Commonly used species include the bobwhite quail or mallard duck.
- Procedure:
 - Birds are housed in appropriate conditions and acclimated.
 - The test substance is administered orally, often via capsule or gavage.
 - Birds are observed for mortality, signs of toxicity, and changes in behavior for a specified period (e.g., 14 days).
 - The LD50 is determined.

Aquatic Toxicity to Fish

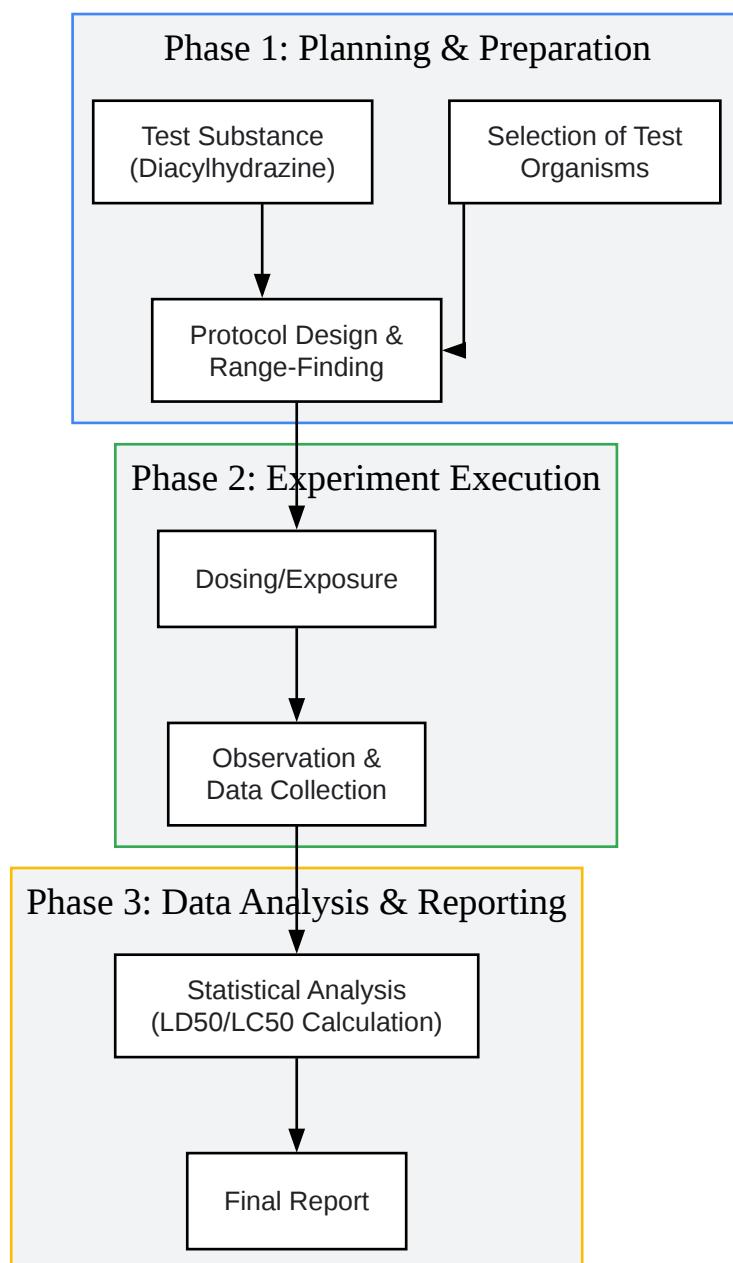
This test evaluates the acute toxicity of a substance to fish.

- Test Species: Standard test species include rainbow trout, bluegill sunfish, or fathead minnow.
- Procedure:
 - Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, light).
 - A control group is maintained in clean water.
 - Mortality and sublethal effects are recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).
 - The LC50 (the concentration that is lethal to 50% of the test population) at 96 hours is calculated.

Honeybee Acute Contact Toxicity

This assay determines the toxicity of a substance to honeybees upon direct contact.

- Test Organism: Adult worker honeybees are used.
- Procedure:
 - Bees are anesthetized (e.g., with carbon dioxide).
 - A small, precise volume of the test substance dissolved in a suitable solvent (e.g., acetone) is applied to the dorsal thorax of each bee.
 - Control bees are treated with the solvent only.
 - Bees are held in cages with a food source and observed for mortality at various time points (e.g., 24, 48, and 72 hours).
 - The LD50 is calculated and expressed as micrograms of the test substance per bee.

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Caption: General workflow for a comparative toxicological study. (Within 100 characters)

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